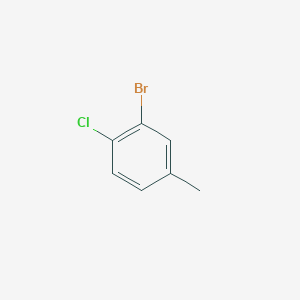

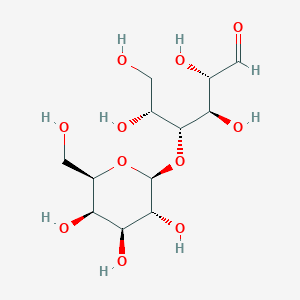

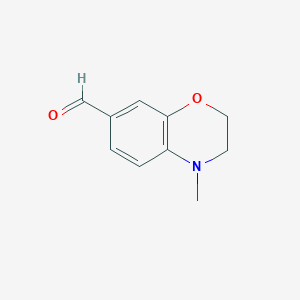

![molecular formula C12H9N3O3S B123767 3-羟甲基-6-(2-硝基苯基)咪唑并[2,1-b]噻唑 CAS No. 925437-85-0](/img/structure/B123767.png)

3-羟甲基-6-(2-硝基苯基)咪唑并[2,1-b]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound characterized by a fused imidazole and thiazole ring system. This class of compounds has been studied for various biological activities, including anticancer and immunomodulatory effects.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole was achieved by condensing 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide . Although the specific synthesis of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and LCMS . X-ray crystallography has also been used to determine the crystal structure and to analyze intermolecular interactions . These techniques would be applicable for analyzing the molecular structure of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . The reactivity of the 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole would depend on the substituents present on the imidazo[2,1-b]thiazole core and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, nitro, and fluorine can affect properties like solubility, melting point, and reactivity. The compound 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, for example, is a potent serotonin-3 receptor antagonist that can penetrate the blood-brain barrier, indicating its potential for central nervous system applications . The properties of 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole would need to be studied in a similar manner to understand its chemical behavior and potential applications.

科学研究应用

咪唑并[2,1-b]噻唑的治疗多功能性

咪唑并[2,1-b]噻唑衍生物因其多样的药理活性而受到认可。这些化合物为开发表现出广泛药理作用的新衍生物奠定了基础。该杂环也是许多治疗剂的组成部分,突出了其在药物化学中的重要性。Shareef 等人 (2019) 的综述全面概述了这些衍生物的药理活性,突出了它们在药物开发中的潜力 (Shareef、Khan、Babu 和 Kamal,2019)。

抗氧化活性分析

用于确定抗氧化活性的分析方法对于评估化学化合物的治疗潜力至关重要,包括咪唑并[2,1-b]噻唑衍生物。Munteanu 和 Apetrei (2021) 讨论了用于确定抗氧化活性的各种测试,为评估此类化合物的潜在抗氧化特性奠定了基础 (Munteanu 和 Apetrei,2021)。

噻唑衍生物的专利综述

Leoni 等人 (2014) 对与噻唑衍生物相关的专利进行了详细综述,涵盖了它们的治疗应用以及作为具有抗氧化、镇痛、抗炎和其他特性的药物的潜力。这篇综述强调了噻唑环及其衍生物的药物化学观点,表明了它们的应用范围很广 (Leoni、Locatelli、Morigi 和 Rambaldi,2014)。

抗氧化和抗炎剂的开发

Raut 等人 (2020) 专注于合成和药理学评价苯并稠合噻唑衍生物作为潜在的抗氧化剂和抗炎剂。他们的研究突出了噻唑衍生物在治疗炎症和氧化应激相关疾病方面的治疗潜力 (Raut、Patil、Choudhari、Kadu、Lawand、Hublikar 和 Bhosale,2020)。

药物化学中的硝基咪唑杂环

Li 等人 (2018) 的研究探索了硝基咪唑杂环,强调了它们的结构独特性和在药物化学中的广泛潜在应用,包括抗肿瘤、抗菌和抗真菌活性。这篇综述可能会提供对相关硝基苯基-咪唑并[2,1-b]噻唑化合物在药物化学中的应用的见解 (Li、Maddili、Tangadanchu、Bheemanaboina、Lin、Yang、Cai 和 Zhou,2018)。

安全和危害

The safety data sheet for “3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

[6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c16-6-8-7-19-12-13-10(5-14(8)12)9-3-1-2-4-11(9)15(17)18/h1-5,7,16H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENIQRDFJNQECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649410 |

Source

|

| Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole | |

CAS RN |

925437-85-0 |

Source

|

| Record name | 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925437-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

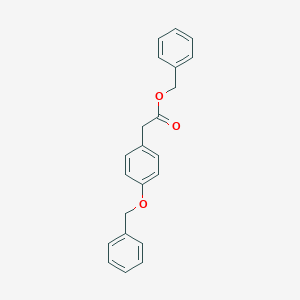

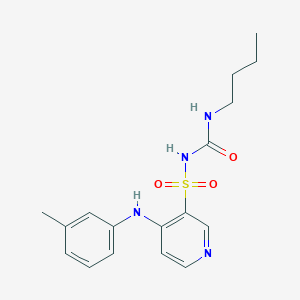

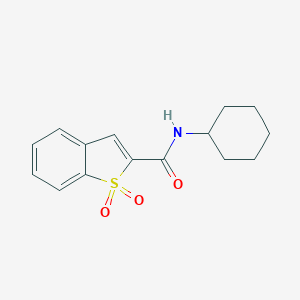

![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)

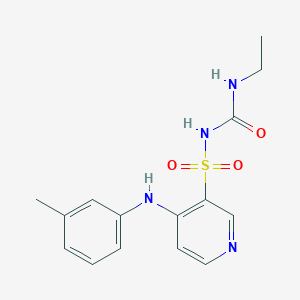

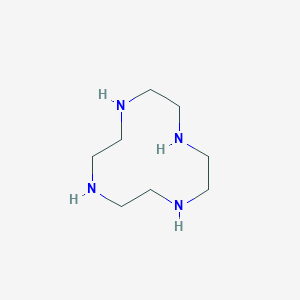

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)